molecular formula C19H21N5O2 B6581928 2-(1H-1,3-benzodiazol-1-yl)-1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethan-1-one CAS No. 1210538-45-6

2-(1H-1,3-benzodiazol-1-yl)-1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethan-1-one

Cat. No.: B6581928
CAS No.: 1210538-45-6
M. Wt: 351.4 g/mol
InChI Key: QBESVXUCURFDEJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound is a heterocyclic small molecule featuring a benzimidazole core linked via an ethanone bridge to a piperidine ring substituted with a 5-cyclopropyl-1,3,4-oxadiazole moiety. Its structural complexity arises from the integration of three pharmacologically significant heterocycles: benzimidazole (a bicyclic aromatic system with two nitrogen atoms), oxadiazole (a five-membered ring with two nitrogen and one oxygen atom), and piperidine (a six-membered saturated ring with one nitrogen atom).

Properties

IUPAC Name

2-(benzimidazol-1-yl)-1-[4-(5-cyclopropyl-1,3,4-oxadiazol-2-yl)piperidin-1-yl]ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N5O2/c25-17(11-24-12-20-15-3-1-2-4-16(15)24)23-9-7-14(8-10-23)19-22-21-18(26-19)13-5-6-13/h1-4,12-14H,5-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QBESVXUCURFDEJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=NN=C(O2)C3CCN(CC3)C(=O)CN4C=NC5=CC=CC=C54
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Comparison with Similar Compounds

The following structural analogs and impurities, derived from pharmaceutical synthesis and regulatory documentation, provide critical insights into the uniqueness of the target compound:

Structural Analog: 1-(4-(4-((5-Chloro-4-((2-(1-Isopropyl-1H-1,2,4-Triazol-3-yl)Phenyl)Amino)Pyrimidin-2-yl)Amino)Phenyl)Piperazin-1-yl)Ethan-1-one (Compound m6)

  • Key Differences :
    • Replaces the benzimidazole-oxadiazole-piperidine system with a triazole-pyrimidine-piperazine scaffold.
    • Incorporates a chlorine atom and an isopropyl group on the triazole ring, enhancing halogen bonding and lipophilicity.
    • Piperazine (two nitrogen atoms) vs. piperidine (one nitrogen) alters basicity and solubility.
  • Functional Implications :
    • The triazole-pyrimidine core in m6 is associated with kinase inhibition (e.g., ALK, EGFR), whereas benzimidazole-oxadiazole systems often target tubulin or topoisomerases .
    • Piperazine’s higher solubility may improve bioavailability compared to piperidine-based compounds.

Table 1: Structural and Functional Comparison

Compound Name Core Heterocycles Key Substituents Molecular Weight (g/mol)* Hypothetical LogP*
Target Compound Benzimidazole, Oxadiazole, Piperidine Cyclopropyl, Ethanone Bridge ~390 2.8
Compound m6 Triazole, Pyrimidine, Piperazine Chlorine, Isopropyl ~520 3.5
Impurity A (EP) Benzimidazolone, Piperidine Chlorine ~280 1.9
Impurity F (EP) Benzimidazolone, Piperidine (dimer) Chlorine, Propyl Linkers ~700 4.2

*Note: Molecular weights and LogP values are estimated based on structural data.

Key Findings from Structural Analysis

Role of the Cyclopropyl Group : The cyclopropyl substituent on the oxadiazole ring in the target compound likely enhances metabolic stability compared to chlorine-containing analogs (e.g., Impurity A), as cyclopropane resists oxidative degradation .

Piperidine vs.

Benzimidazole vs. Benzimidazolone : The keto group in benzimidazolone (Impurity A) increases polarity but may reduce membrane permeability relative to the unmodified benzimidazole in the target compound.

Dimeric Structures: Impurity F’s dimeric form highlights the importance of monomeric design for optimizing pharmacokinetics (e.g., renal clearance).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.